8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole
Overview
Description
8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole is a heterocyclic compound that features a unique fusion of an indole ring with a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole typically involves a multi-step process. One efficient method is the base-mediated cascade [3+3] annulation of indoline-2-thiones with nitroallylic acetates . This reaction proceeds under mild conditions and provides good yields of the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction conditions could enhance the efficiency and yield of the industrial process.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to form derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide or potassium carbonate can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole largely depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole can be compared with other similar compounds, such as:
8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole: This compound has a chloro group instead of a nitro group, which can significantly alter its reactivity and biological activity.
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole: The absence of a nitro group in this compound makes it less reactive in certain chemical reactions but may also reduce its potential toxicity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-13(15)7-1-2-10-8(5-7)9-6-16-4-3-11(9)12-10/h1-2,5,12H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDQPWISLAVXCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC3=C2C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302382 | |
Record name | 8-nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14120-29-7 | |
Record name | NSC179937 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC150769 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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